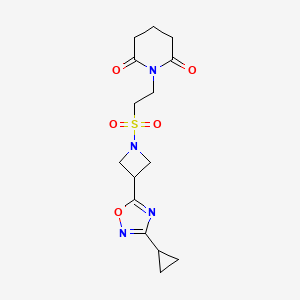
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through multi-step organic synthesis. A common synthetic route involves the formation of key intermediates such as 4-methylthiophene-2-carboxamide and 1,3,4-thiadiazole derivatives. The process usually includes:
Formation of 4-methylthiophene-2-carboxamide: : This involves reacting 4-methylthiophene-2-carboxylic acid with suitable amines under dehydrating conditions.
Synthesis of 1,3,4-thiadiazole derivative: : This involves cyclization reactions with appropriate thioamides.
Coupling Reactions: : Combining these intermediates with ethyl piperazine-1-carboxylate in the presence of condensing agents like EDCI/HOBt or DCC to yield the final product. Reaction conditions typically include anhydrous solvents, inert atmospheres, and controlled temperatures to optimize yield and purity.
Industrial Production Methods:
Scaling up the synthesis for industrial production often requires optimization of reaction conditions for cost-efficiency and safety. Methods include continuous flow synthesis, process optimization for reducing waste and energy consumption, and utilization of green chemistry principles to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The thiophene ring can undergo oxidation to produce sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl groups leads to alcohol derivatives.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution, especially at the thiophene ring and piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation Reagents: : Use of m-chloroperoxybenzoic acid (mCPBA) for sulfoxidation.
Reduction Reagents: : Employing lithium aluminium hydride (LiAlH4) for reducing carbonyl groups.
Substitution Reagents: : Use of strong bases such as sodium hydride (NaH) or acids like hydrochloric acid (HCl) under controlled temperatures.
Major Products:
Oxidized derivatives like sulfoxides and sulfones.
Reduced alcohol forms.
Substituted products with altered functional groups based on substitution sites.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate finds applications in various research fields:
Chemistry: : Used as a building block for complex molecular architectures and in the development of novel materials.
Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: : Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: : Utilized in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Wirkmechanismus
The mechanism of action often involves interaction with biological macromolecules. Potential mechanisms include:
Binding to Enzymes: : Inhibiting enzyme activity through interaction with active sites.
Interaction with DNA/RNA: : Affecting gene expression and cellular functions.
Pathways Involvement: : Modulating biochemical pathways that control cell proliferation, apoptosis, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2-acetylthioacetyl)piperazine-1-carboxylate
4-(2-amino-1,3,4-thiadiazol-2-ylthio)acetyl)piperazine-1-carboxylate
Uniqueness:
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is distinguished by its combined functionalities of a thiophene carboxamide, thiadiazole thioether, and piperazine carboxylate. This combination confers unique reactivity patterns and diverse application potential compared to its analogs.
By balancing detailed scientific insight with conversational clarity, the compound this compound stands out as a versatile and promising molecule in multiple research and industrial domains.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[[5-[(4-methylthiophene-2-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S3/c1-3-26-17(25)22-6-4-21(5-7-22)13(23)10-28-16-20-19-15(29-16)18-14(24)12-8-11(2)9-27-12/h8-9H,3-7,10H2,1-2H3,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBJVAIKDSNFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2735418.png)
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2735419.png)
![2-(Methylsulfanyl)-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B2735424.png)




![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)

![5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2735433.png)




